molecular formula C30H46O5 B12104480 11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid

11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid

Cat. No.: B12104480
M. Wt: 486.7 g/mol
InChI Key: KQDIKHGGEUXUOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rosamultic acid can be synthesized through various chemical reactions. One common method involves the isolation of the compound from the roots of Rosa multiflora . The detailed synthetic routes and reaction conditions are not extensively documented in the literature, but the isolation process typically involves extraction and purification techniques.

Industrial Production Methods

Industrial production of Rosamultic acid is not widely reported, and it is primarily obtained through natural extraction from plant sources. The extraction process involves the use of solvents to isolate the compound from the plant material, followed by purification steps to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Rosamultic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Mechanism of Action

Rosamultic acid exerts its effects through several molecular targets and pathways. It induces apoptosis in cancer cells by mediating cell cycle arrest, downregulating cell cycle-related protein expressions, inhibiting cell migration, causing DNA damage, and activating caspases . These actions collectively contribute to its antiproliferative activity against cancer cells.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Rosamultic acid include other triterpenoids isolated from plant sources, such as:

  • Betulinic acid
  • Oleanolic acid
  • Ursolic acid

Uniqueness

Rosamultic acid is unique due to its specific structure, which includes an A-ring contraction. This structural feature distinguishes it from other triterpenoids and contributes to its unique biological activities .

Properties

IUPAC Name

11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-18-9-12-30(24(33)34)14-13-26(3)20(23(30)29(18,6)35)7-8-22-27(26,4)11-10-21-25(2,17-32)15-19(16-31)28(21,22)5/h7,15,18,21-23,31-32,35H,8-14,16-17H2,1-6H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDIKHGGEUXUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)CO)CO)C)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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